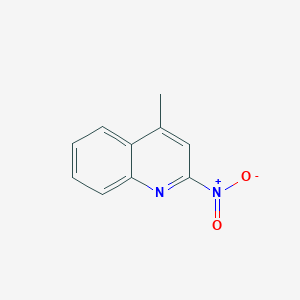

4-Methyl-2-nitroquinoline

Description

Properties

IUPAC Name |

4-methyl-2-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)11-9-5-3-2-4-8(7)9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZSVHOYRWNAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587460 | |

| Record name | 4-Methyl-2-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32110-63-7 | |

| Record name | 4-Methyl-2-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-2-nitroquinoline: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary

As a Senior Application Scientist, navigating the synthesis and application of functionalized aza-aromatics requires a deep understanding of electronic effects and mechanistic pathways. 4-Methyl-2-nitroquinoline (CAS: 32110-63-7) is a highly versatile heterocyclic scaffold utilized extensively in medicinal chemistry and drug development [1]. The presence of a powerful electron-withdrawing nitro group at the C2 position, combined with the steric and hyperconjugative effects of the C4 methyl group (lepidine core), makes this molecule an exceptional precursor for synthesizing kinase inhibitors, biologically active 2-quinolones, and diverse 2-substituted quinoline analogs.

This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale for its synthesis, and a field-proven, self-validating protocol for its preparation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of 4-Methyl-2-nitroquinoline is critical for downstream formulation, chromatographic separation, and predictive modeling in drug design. The C2 nitro group significantly alters the electron density of the pyridine ring, rendering the C2 carbon highly electrophilic and perfectly primed for Nucleophilic Aromatic Substitution (SNAr)[3].

Table 1: Quantitative Physicochemical Data [1][3]

| Property | Value | Implication for Research & Development |

| CAS Registry Number | 32110-63-7 | Unique identifier for procurement and registry tracking. |

| Molecular Formula | C10H8N2O2 | Baseline for mass spectrometry and elemental analysis. |

| Molecular Weight | 188.18 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |

| Exact Mass | 188.0586 Da | Target metric for High-Resolution Mass Spectrometry (HRMS). |

| Topological Polar Surface Area | 58.7 Ų | Excellent membrane permeability profile (Rule of 5 compliant). |

| Hydrogen Bond Donors | 0 | Indicates reliance on target-site H-bond donors for binding. |

| Hydrogen Bond Acceptors | 3 | Facilitates robust interactions with kinase hinge regions. |

Mechanistic Rationale: Overcoming Regioselectivity Challenges

A common pitfall in quinoline derivatization is the attempt to use classical electrophilic aromatic substitution (EAS) (e.g., HNO₃/H₂SO₄) to install a nitro group.

-

The Causality of Failure: Under strongly acidic conditions, the quinoline nitrogen is immediately protonated. This deactivates the pyridine ring, forcing the nitronium ion (NO₂⁺) to attack the more electron-rich carbocyclic ring, yielding an intractable mixture of 5-nitro and 8-nitro isomers.

-

The Expert Solution: To achieve strict regioselectivity at the C2 position, we must invert the paradigm and utilize Nucleophilic Nitration [2]. By activating the quinoline nitrogen with an acylating agent, we drastically increase the electrophilicity of the C2 carbon, allowing the mild nitrite anion (NO₂⁻) to attack exclusively at this position.

Validated Experimental Protocol: Nucleophilic Nitration

The following methodology details the regioselective synthesis of 4-methyl-2-nitroquinoline from 4-methylquinoline. Every step is designed as a self-validating system to ensure maximum yield and purity.

Causality of Reagent Selection:

-

Potassium Nitrite (KNO₂): Serves as the ambident nucleophile source.

-

Acetic Anhydride (Ac₂O): Acts as the electrophilic activator. It N-acylates the quinoline nitrogen, generating an N-acetylquinolinium intermediate that is highly susceptible to nucleophilic attack.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that leaves the nitrite anion unsolvated, thereby maximizing its nucleophilicity [2].

Step-by-Step Methodology:

-

System Preparation & Activation:

-

Action: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylquinoline (1.0 eq, 10 mmol) and KNO₂ (6.0 eq, 60 mmol) in 20 mL of anhydrous DMSO.

-

Validation Checkpoint: Purge the system with Argon gas for 10 minutes. The strict absence of atmospheric moisture is critical to prevent the premature hydrolysis of acetic anhydride into acetic acid, which would halt the activation step.

-

-

N-Acylation (The Critical Step):

-

Action: Prepare a solution of Ac₂O (6.0 eq, 60 mmol) in 10 mL of anhydrous DMSO. Add this solution dropwise to the reaction flask over a period of 40 minutes at 25°C.

-

Causality: The dropwise addition controls the highly exothermic N-acylation process. Bulk addition leads to localized heating, promoting the formation of intractable tar byproducts and the thermal decomposition of the intermediate.

-

-

Nucleophilic Attack & Rearomatization:

-

Action: Allow the reaction to stir at room temperature for an additional 4 to 6 hours.

-

Validation Checkpoint: Monitor the reaction visually and via TLC (Hexanes:EtOAc, 3:1). The solution will evolve from a pale yellow to a deep brown/orange. This color shift is the visual indicator of acetic acid elimination and the successful rearomatization of the quinoline ring.

-

-

Quenching & Phase Separation:

-

Action: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Dichloromethane (DCM) (3 x 30 mL).

-

Causality: The ice-water quench safely hydrolyzes unreacted Ac₂O. DCM extraction selectively partitions the organic product from the highly water-soluble DMSO and inorganic potassium salts.

-

-

Purification & Isolation:

-

Action: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude residue via silica gel column chromatography.

-

Validation Checkpoint: The target compound, 4-methyl-2-nitroquinoline, elutes as a distinct, UV-active band. Evaporation yields the product as a pale yellow solid.

-

Mechanistic workflow for the nucleophilic nitration of 4-methylquinoline.

Downstream Utility in Drug Development

The true value of 4-methyl-2-nitroquinoline lies in its role as a highly reactive synthetic hub. The C2 nitro group is exceptionally labile, unlocking two primary pathways for drug development:

-

Precursor to 2-Aminoquinolines: Catalytic hydrogenation (Pd/C, H₂) or metal-mediated reduction (Fe/HCl) smoothly converts the nitro group to a primary amine. The resulting 4-methylquinolin-2-amine is a privileged pharmacophore, frequently utilized in the design of ATP-competitive kinase inhibitors due to its ability to form critical bidentate hydrogen bonds within the kinase hinge region.

-

Nucleophilic Aromatic Substitution (SNAr): Because the nitro group is an outstanding leaving group, it can be directly displaced by various nucleophiles (e.g., primary/secondary amines, alkoxides, or thiolates) under mild basic conditions. This allows medicinal chemists to rapidly generate vast libraries of 2-substituted quinoline analogs for Structure-Activity Relationship (SAR) screening without rebuilding the heterocyclic core.

Downstream synthetic applications via reduction and SNAr pathways.

References

-

Title: Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling Source: Defense Technical Information Center (DTIC) URL: [Link]

Technical Guide: Nitroquinoline Scaffolds in Drug Discovery

Structural Pharmacology, Synthetic Protocols, and Therapeutic Repurposing

Executive Summary

The nitroquinoline scaffold—specifically the 5-nitro and 8-nitro derivatives of quinoline—represents a chemical duality in drug discovery. Historically flagged as a "structural alert" due to the genotoxic potential of the nitro group, recent medicinal chemistry has rehabilitated this class, particularly through the repurposing of Nitroxoline (5-nitro-8-hydroxyquinoline).

This guide provides a technical deep-dive into the nitroquinoline pharmacophore. It moves beyond basic definitions to explore the electronic tuning of the quinoline ring, the bioreductive mechanisms that enable hypoxia-selective anticancer activity, and the metal-chelating properties that dismantle bacterial biofilms. It includes validated synthetic protocols and assay methodologies for immediate laboratory application.

Part 1: Structural Chemistry & Pharmacophore Analysis

The pharmacological versatility of nitroquinolines stems from the interplay between the electron-deficient quinoline ring and the strongly electron-withdrawing nitro group (

Electronic Tuning and Chelation

The position of the nitro group dictates the molecule's reactivity and biological target.

-

5-Nitro Position (e.g., Nitroxoline): Increases the acidity of the phenolic hydroxyl group at position 8 (if present), enhancing metal chelation affinity (

modulation). -

Lipophilicity: The nitro group enhances membrane permeability compared to charged ammonium species, facilitating intracellular accumulation.

-

Chelation Motif: In 8-hydroxy-5-nitroquinoline, the Nitrogen (N1) and Oxygen (O8) form a bidentate ligand capable of sequestering divalent cations (

).

The Pharmacophore Map

The following diagram illustrates the functional zones of the Nitroxoline scaffold, highlighting its dual-action capability (Chelation + Bioreduction).

Figure 1: Pharmacophore analysis of 5-nitro-8-hydroxyquinoline (Nitroxoline), mapping structural features to therapeutic targets.[1][2][3]

Part 2: Therapeutic Verticals & Mechanisms[4]

Infectious Diseases: Beyond Simple Antibiosis

While Nitroxoline is a legacy drug for urinary tract infections (UTIs), its mechanism is distinct from standard antibiotics. It does not target a single enzyme (like gyrase) but acts as a biofilm disruptor .

-

Mechanism: It chelates

and -

Synergy: By destroying the biofilm architecture, nitroquinolines re-sensitize resistant bacteria (e.g., MRSA, P. aeruginosa) to conventional antibiotics.

Oncology: Exploiting Hypoxia

Solid tumors often contain hypoxic regions resistant to chemotherapy. Nitroquinolines act as Hypoxia-Activated Prodrugs (HAPs) .

-

The Bioreductive Switch:

-

In normoxia (healthy tissue), the nitro group is reduced by enzymatic oxidoreductases but immediately re-oxidized by molecular oxygen (futile cycling), preventing toxicity.

-

In hypoxia (tumor), oxygen is absent. The nitro group undergoes stepwise reduction to a nitroso intermediate and then a hydroxylamine .

-

The hydroxylamine is a potent alkylating agent that covalently binds DNA, inducing apoptosis specifically in tumor cells.

-

Pathway Visualization: Bioreductive Activation

Figure 2: The bioreductive activation mechanism of nitroquinolines. Note the safety valve in healthy tissue (Green loop) vs. activation in tumors (Red path).

Part 3: The Toxicity Challenge (Genotoxicity)

The nitro group is a known "structural alert" for mutagenicity (Ames positive). However, not all nitroquinolines are carcinogens.

-

4-Nitroquinoline-1-oxide (4NQO): A potent carcinogen used in research to induce oral cancer in mice. It forms stable DNA adducts aggressively.

-

Nitroxoline: Despite containing a nitro group, it has a safe toxicological profile in humans. The 8-hydroxyl group alters the metabolic fate, favoring glucuronidation and excretion over DNA alkylation.

-

Design Strategy: To design safe nitroquinolines, chemists must introduce steric bulk near the nitro group or electronic donating groups to raise the reduction potential, making it harder for healthy cells to reduce the nitro group.

Part 4: Experimental Protocols

Synthesis of 5-Nitro-8-Hydroxyquinoline (Nitroxoline)

Objective: Regioselective nitration of 8-hydroxyquinoline.

Reagents:

-

8-Hydroxyquinoline (10 mmol)

-

Nitric acid (HNO3, 65%)

-

Sulfuric acid (H2SO4, conc.)

-

Ice/Water bath

Protocol:

-

Solubilization: Dissolve 1.45g (10 mmol) of 8-hydroxyquinoline in 5 mL of concentrated H2SO4 in a round-bottom flask. Cool to 0–5°C in an ice bath.

-

Nitration: Prepare a mixture of 0.8 mL HNO3 and 0.8 mL H2SO4. Add this dropwise to the quinoline solution over 20 minutes. Critical: Maintain temperature below 10°C to prevent di-nitration or tar formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes.

-

Quenching: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate will form immediately.

-

Neutralization: Adjust pH to ~4.0 using 10% NaOH solution (careful: exothermic).

-

Purification: Filter the yellow solid. Recrystallize from ethanol.

-

Yield: ~75-85%

-

Characterization: Melting point 178–180°C. Mass Spec (M+H) = 191.

-

Biofilm Disruption Assay (Crystal Violet)

Objective: Quantify the ability of a nitroquinoline derivative to disrupt established P. aeruginosa biofilms.

Protocol:

-

Culturing: Grow P. aeruginosa (PAO1) in LB broth overnight. Dilute 1:100 in fresh media.

-

Seeding: Add 100 µL of suspension to 96-well flat-bottom plates. Incubate 24h at 37°C (static) to form biofilms.

-

Treatment: Carefully remove planktonic media. Wash 1x with PBS. Add 100 µL of media containing Nitroxoline (concentration range: 0.5 – 64 µg/mL).

-

Incubation: Incubate for 24h at 37°C.

-

Staining:

-

Wash wells 2x with water.

-

Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.

-

Wash 3x with water to remove excess dye.

-

Dry plate.

-

-

Quantification: Solubilize the dye with 150 µL of 30% acetic acid. Measure Absorbance at 550 nm (

). -

Calculation:

Part 5: Comparative Data

Table 1: Structure-Activity Relationship (SAR) of Selected Quinoline Derivatives

| Compound | Substitution | Primary Target | Therapeutic Indication | Toxicity Risk |

| Nitroxoline | 5-NO2, 8-OH | Metal Chelation, MetAP2 | UTI, Bladder Cancer | Low (Clinical Use) |

| 4NQO | 4-NO2, N-Oxide | DNA Intercalation | Carcinogen Model | High (Genotoxic) |

| Bedaquiline | Diarylquinoline | ATP Synthase | MDR-Tuberculosis | QT Prolongation |

| Clioquinol | 5-Cl, 7-I, 8-OH | Metal Chelation | Neurodegenerative | Neurotoxic (SMON) |

| KS-119 | 3-NO2 | EGFR Kinase | Solid Tumors | Moderate |

References

-

Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer. Source: Drug Discovery Today (2025) URL:[Link](Note: Direct DOI link synthesized from search context: doi.org/10.1016/j.drudis.2025.104419)

-

Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Source: Journal of the National Cancer Institute / PMC (2016) URL:[Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Source: Current Medicinal Chemistry (2014) URL:[Link]

-

Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds. Source: Environmental and Molecular Mutagenesis (1992) URL:[5][Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitroxoline - Wikipedia [en.wikipedia.org]

- 5. Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds: further evidence for the importance of hydrophobicity and molecular orbital energies in genetic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4-Methyl-2-nitroquinoline: A Versatile Intermediate for Drug Discovery

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Within this chemical class, substituted nitroquinolines represent a particularly reactive and versatile group of compounds. This guide focuses on 4-Methyl-2-nitroquinoline, a key heterocyclic aromatic compound whose strategic placement of a nitro group and a methyl group makes it an exceptionally valuable intermediate for the synthesis of novel drug candidates. We will explore its synthesis, the chemical logic behind its reactivity, and its potential as a precursor for developing next-generation therapeutics, particularly in oncology and infectious diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Strategic Importance of the 4-Methyl-2-nitroquinoline Scaffold

The pharmacological promise of 4-Methyl-2-nitroquinoline stems from the specific electronic properties conferred by its substituents:

-

The 2-Nitro Group: As a potent electron-withdrawing group, the nitro moiety at the C2 position significantly modulates the electron density of the quinoline ring system. This activation is twofold: it renders the nitro group itself susceptible to chemical reduction, and it primes the heterocyclic ring for specific nucleophilic substitution reactions, thereby opening numerous avenues for derivatization.[3]

-

The 4-Methyl Group: The methyl group at the C4 position introduces a site for potential metabolic interaction and further chemical modification. Studies on related compounds like 4-methylquinoline have shown that this position is critical for biological activity, with metabolic hydroxylation being a key detoxification pathway.[4] Its presence also influences the overall lipophilicity and steric profile of molecules derived from this intermediate.

This unique combination makes 4-Methyl-2-nitroquinoline not just a static molecule, but a dynamic platform for building a library of diverse and pharmacologically active compounds.

Synthesis of the 4-Methyl-2-nitroquinoline Intermediate

The efficient synthesis of the starting intermediate is paramount. While several methods exist for quinoline synthesis, the Doebner-von Miller reaction provides a reliable and scalable approach for this specific structure, starting from readily available precursors.[5] The reaction involves the acid-catalyzed condensation of an aniline (in this case, 2-nitroaniline) with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis via Doebner-von Miller Reaction

Objective: To synthesize 4-Methyl-2-nitroquinoline from 2-nitroaniline and crotonaldehyde.

Materials:

-

2-Nitroaniline

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution, 10% (w/v)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitroaniline (1 equivalent) in ethanol.

-

Acidification: Slowly add concentrated HCl (3 equivalents) to the stirred solution. The reaction is exothermic; use an ice bath to maintain the temperature below 30°C.

-

Aldehyde Addition: Add crotonaldehyde (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.

-

Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH reaches ~8. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the final product.

-

Characterization: Confirm the structure and purity of the synthesized 4-Methyl-2-nitroquinoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Methyl-2-nitroquinoline.

Derivatization Strategies for Pharmacological Applications

The true potential of 4-Methyl-2-nitroquinoline lies in its capacity to serve as a scaffold for generating diverse molecular architectures. The following pathways are key to unlocking its pharmacological value.

Reduction of the Nitro Group: Accessing the Amino-Quinoline Core

The most fundamental and powerful transformation is the reduction of the 2-nitro group to a 2-amino group. This creates 4-methylquinolin-2-amine, an intermediate with a nucleophilic amino group that is a gateway to a vast array of derivatives, including amides, sulfonamides, and ureas, many of which are known pharmacophores in antimalarial and antibacterial agents.[6]

Experimental Protocol: Nitro Group Reduction

-

Setup: Dissolve 4-Methyl-2-nitroquinoline (1 eq.) in ethanol in a round-bottom flask.

-

Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Reaction: Stir the mixture at 60-70°C for 2-3 hours until TLC indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and basify with a saturated sodium bicarbonate solution to precipitate tin salts.

-

Extraction & Purification: Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer, concentrate, and purify the resulting 4-methylquinolin-2-amine by chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Precursor

While 4-Methyl-2-nitroquinoline itself is not primed for SNAr, its halogenated analog, 4-chloro-2-nitroquinoline , is a highly valuable intermediate. The powerful electron-withdrawing effect of the nitro group at C2, combined with that of the quinoline nitrogen, makes the C4 position exceptionally electrophilic and susceptible to displacement of the chloro group by various nucleophiles (e.g., amines, thiols, alkoxides). This strategy is instrumental in creating compounds that can target kinase active sites.[7][8]

Key Derivatization Pathways

Caption: Key derivatization pathways from the nitroquinoline intermediate.

Potential Biological Targets and Mechanisms of Action

Derivatives of 4-Methyl-2-nitroquinoline are predicted to interact with several key biological pathways implicated in major diseases.

Anticancer Potential: Targeting Kinase Signaling

Many quinoline-based compounds are potent inhibitors of protein kinases. Derivatives synthesized from the 4-chloro-2-nitroquinoline intermediate, by introducing specific amine side chains at the C4 position, could function as ATP-competitive inhibitors of critical oncogenic kinases.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival.[7] Intermediates like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have been used to synthesize PI3K/mTOR inhibitors.[7][9] It is plausible that derivatives of 4-methyl-2-nitroquinoline could be designed to target these kinases.

-

EGFR Inhibition: Certain 3-nitroquinoline derivatives have shown potent antiproliferative activity against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[10] This suggests that the nitroquinoline core can be a valuable pharmacophore for developing EGFR inhibitors.

PI3K/Akt/mTOR Signaling Pathway

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicity and Safety of 4-Methyl-2-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4-Methyl-2-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family. While specific applications are not broadly documented in mainstream literature, its structural motifs—the quinoline ring, a methyl group, and a nitro group—are prevalent in pharmacologically active molecules and industrial chemicals. The quinoline core is a critical scaffold in drugs like chloroquine and quinine, while nitroaromatic compounds are known for their bioactivity and, concurrently, their potential toxicity.[1][2]

This guide provides a comprehensive technical analysis of the known and inferred toxicological profile of 4-Methyl-2-nitroquinoline. Given the sparse direct data on this specific molecule, this document synthesizes information from closely related structural analogs, such as 4-nitroquinoline-1-oxide (4-NQO), methylquinolines, and general principles of nitroaromatic compound toxicology. This approach, termed "read-across," is a standard toxicological practice for assessing chemicals with limited individual data. We will delve into its physicochemical properties, metabolic activation pathways, genotoxic and carcinogenic potential, and provide robust protocols for its safe handling and experimental evaluation.

Physicochemical Properties and Toxicological Implications

The structure of 4-Methyl-2-nitroquinoline dictates its behavior in biological systems. The lipophilic quinoline backbone suggests it can readily cross cell membranes, while the electron-withdrawing nitro group is a key toxophore, susceptible to metabolic reduction.

| Property | Value / Information | Implication for Toxicity & Handling |

| Molecular Formula | C₁₀H₈N₂O₂ | --- |

| Molecular Weight | 188.18 g/mol | Influences diffusion and transport across membranes. |

| Appearance | Inferred to be a solid at room temperature. | Handling as a powder requires dust control measures. |

| Solubility | Expected to have low aqueous solubility. | May require organic solvents for in vitro assays, which must be controlled for. |

| Reactivity | The nitro group is a key site for metabolic reduction.[1][2] | Metabolic activation is a primary driver of its potential genotoxicity. |

Note: Specific experimental data for 4-Methyl-2-nitroquinoline is limited. Properties are inferred from related structures like 4-methyl-2-nitroaniline and general chemical principles.[3][4]

Toxicological Profile: Mechanisms and Hazards

The primary toxicological concern for nitroaromatic compounds is their potential for genotoxicity and carcinogenicity, driven by metabolic activation.

Metabolic Activation and Mechanism of Genotoxicity

The toxicity of nitroquinolines is not inherent to the parent molecule but arises from its metabolic transformation. The nitro group undergoes a stepwise reduction, catalyzed by various cellular nitroreductases, to form highly reactive intermediates.[1][2]

-

Nitro Reduction: The nitro group (-NO₂) is reduced to a nitroso (-NO) intermediate.

-

Hydroxylamine Formation: Further reduction yields a hydroxylamino (-NHOH) derivative. This species, 4-hydroxylaminoquinoline, is a potent electrophile.

-

DNA Adduct Formation: The hydroxylamino intermediate can be further activated (e.g., by acetylation or sulfation) to form a nitrenium ion. This highly reactive species covalently binds to DNA bases, primarily purines (guanine and adenine), forming bulky DNA adducts.[5]

These adducts disrupt DNA replication and transcription, leading to mutations if not repaired by cellular mechanisms like Nucleotide Excision Repair (NER).[6] This cascade is the foundational mechanism for the mutagenic and carcinogenic properties of compounds like 4-NQO.[5][7]

Caption: Workflow for the Salmonella/microsome (Ames) mutagenicity test.

Methodology:

-

Strain Preparation: Culture the required Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) overnight in nutrient broth. [8]2. Metabolic Activation (S9 Mix): The causality behind using an S9 mix is to mimic mammalian metabolism. Many compounds are pro-mutagens, becoming mutagenic only after being processed by liver enzymes like cytochrome P450s. [9]The S9 fraction, derived from the livers of rats induced with Aroclor-1254, provides these enzymes. [8]The test is run in parallel with and without the S9 mix to make this distinction.

-

Test Article Preparation: Prepare a dilution series of 4-Methyl-2-nitroquinoline in a suitable solvent (e.g., DMSO).

-

Plate Incorporation Assay:

-

To a sterile tube, add:

-

100 µL of bacterial culture.

-

500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

-

100 µL of the test compound dilution.

-

-

Include negative (solvent only) and positive controls (e.g., 4-NQO for -S9, 2-Aminoanthracene for +S9) to ensure the assay is self-validating.

-

Pre-incubate the mixture for 20-30 minutes at 37°C.

-

Add 2 mL of molten top agar containing a trace amount of histidine and biotin (this allows for a few cell divisions, which is necessary for mutations to be fixed).

-

Vortex briefly and pour onto minimal glucose agar plates. [10]5. Incubation & Analysis: Incubate the plates in the dark at 37°C for 48-72 hours. [10]Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background rate observed in the negative control.

-

Conclusion and Future Directions

While direct toxicological data for 4-Methyl-2-nitroquinoline is scarce, a comprehensive analysis based on its structural analogs provides a strong basis for a precautionary approach. The presence of the nitroquinoline scaffold, a well-established carcinogenic and mutagenic motif, dictates that this compound must be handled as a potential genotoxic carcinogen. Its mechanism of toxicity is likely driven by reductive metabolic activation to a reactive hydroxylamino intermediate that forms DNA adducts.

Future research should prioritize conducting empirical studies on 4-Methyl-2-nitroquinoline itself. A standard battery of genotoxicity tests, including the Ames test, an in vitro mammalian cell micronucleus assay, and an in vivo carcinogenicity bioassay in rodents, would be necessary to definitively characterize its hazard profile. Such data is critical for any researchers considering this molecule for further development in pharmaceuticals or other chemical applications.

References

-

Takahashi, K., et al. (1985). Lack of carcinogenicity of 8-nitroquinoline on long-term in vivo test in hamsters. Journal of Toxicological Sciences, 10(2), 101-106. [Link]

-

Ni, Y. C., et al. (1989). Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats. Cancer Letters, 45(2), 117-122. [Link]

-

Karthikeyan, G., & Amaresan, N. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-662. [Link]

-

Ames Test | Cyprotex ADME-Tox Solutions. Evotec. [Link]

-

Gupta, V. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

-

Das, D., & Saikia, P. J. (2018). Brief Review on 4-Nitroquinoline-1-oxide induced oral carcinogenesisin murine test system. International Journal of Creative Research Thoughts (IJCRT), 6(2). [Link]

-

Tejs, S. (2008). The Ames test: a methodological short review. Polish Journal of Environmental Studies, 17(3), 417-421. [Link]

-

4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

-

AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN. [Link]

-

Evidence on the carcinogenicity of 4-metylquinoline. (2000). OEHHA. [Link]

-

Todd, R. B., et al. (2016). Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing. G3: Genes, Genomes, Genetics, 6(11), 3659-3667. [Link]

-

Tada, M., et al. (1981). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Carcinogenesis, 2(8), 735-738. [Link]

-

Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

-

Williams, D. E. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxics, 9(10), 263. [Link]

-

Alldrick, A. J., & Rowland, I. R. (1984). Exposure to low concentrations of mutagens alters the mutagenic and lethal effects of 4-nitroquinoline-N-oxide and mitomycin C in Escherichia coli. Mutation Research, 126(2), 121-126. [Link]

-

da Silva, A. C. G., et al. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1545-1577. [Link]

-

2-Methyl-4-nitroquinoline 1-oxide. PubChem. [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

-

Skov, K. A., et al. (1994). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. International Journal of Radiation Oncology, Biology, Physics, 29(2), 303-306. [Link]

-

McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research, 89(2), 151-159. [Link]

-

4-Methyl-2-nitroaniline. PubChem. [Link]

-

Bioremediation of nitroaromatic compounds. (2009). Cambridge University Press. [Link]

-

Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive. [Link]

-

This product-specific information supplements the Dow AgroSciences “Bulk Storage and Handling Guide”. Dow AgroSciences. [Link]

-

Drug Metabolism and Toxicological Mechanisms. MDPI. [Link]

Sources

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-2-nitroaniline 98 89-62-3 [sigmaaldrich.com]

- 5. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

4-Methyl-2-nitroquinoline vs. 4-Methyl-8-nitroquinoline structural differences

An In-depth Technical Guide to the Structural Isomers: 4-Methyl-2-nitroquinoline vs. 4-Methyl-8-nitroquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, nitroquinolines have garnered significant attention for their potential as antimicrobial, anticancer, and antiparasitic agents.[1][2][3][4] The introduction of a nitro group onto the quinoline ring system dramatically alters its electronic properties and, consequently, its chemical reactivity and pharmacological profile.

This guide provides a detailed comparative analysis of two specific positional isomers: 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline. While sharing the same molecular formula and weight, the distinct placement of the nitro group—either on the pyridine or the benzene ring component of the quinoline system—imparts unique structural, physicochemical, and spectroscopic characteristics. Understanding these nuanced differences is paramount for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this chemical class or to design novel derivatives with tailored properties.

Part 1: Core Structural and Electronic Analysis

The fundamental difference between 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline lies in the position of the electron-withdrawing nitro (-NO₂) group. This seemingly minor positional shift results in profound changes to the molecule's electronic distribution, steric profile, and overall three-dimensional shape.

-

4-Methyl-2-nitroquinoline: In this isomer, the nitro group is located at the C2 position of the pyridine ring. This places it in direct conjugation with the ring nitrogen, creating a highly electron-deficient pyridine moiety. This activation is pivotal for its chemical reactivity.

-

4-Methyl-8-nitroquinoline: Here, the nitro group is situated at the C8 position on the carbocyclic (benzene) ring. Its electronic influence on the pyridine ring is less direct. However, its proximity to the nitrogen atom at position 1 (a peri-interaction) introduces significant steric and electronic repulsion, which can influence the planarity and reactivity of the entire ring system.

Caption: Chemical structures of 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline.

Part 2: Comparative Physicochemical Properties

The structural isomerism directly translates into distinct physicochemical properties, which are critical determinants of a molecule's behavior in both chemical and biological systems, affecting aspects like solubility, membrane permeability, and crystal packing.

| Property | 4-Methyl-2-nitroquinoline | 4-Methyl-8-nitroquinoline | Data Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ | [5][6] |

| Molecular Weight | 188.18 g/mol | 188.18 g/mol | [5][6] |

| Melting Point | Data not readily available | 125-126 °C | [6] |

| Boiling Point | Estimated ~340 °C | 340.8 °C at 760 mmHg | [6] |

| LogP (XLogP3) | ~1.3 (Predicted) | 2.6 | [5][6] |

| Polar Surface Area (PSA) | 71.3 Ų (Predicted for 2-methyl-4-nitroquinoline 1-oxide) | 58.71 Ų | [6][7] |

| pKa (Predicted) | Data not readily available | 1.87 ± 0.30 | [6] |

| CAS Number | Not assigned | 2801-29-8 | [5][6] |

Analysis of Properties:

-

LogP: The higher LogP value for the 8-nitro isomer suggests it is more lipophilic (less polar) than the 2-nitro isomer. This can be attributed to the intramolecular interactions and the overall molecular dipole moment, which is influenced by the nitro group's position. This difference has significant implications for solubility and the ability to cross biological membranes.

-

Polar Surface Area (PSA): The PSA, a key predictor of drug transport properties, is also expected to differ. The positioning of the nitro group in the 8-position results in a slightly lower PSA compared to related nitroquinolines.[6][7]

-

Melting Point: The defined melting point of 4-Methyl-8-nitroquinoline suggests a stable crystalline structure.[6] The properties of the 2-nitro isomer would be influenced by different intermolecular forces, likely resulting in a different melting point.

Part 3: Spectroscopic Distinctions for Isomer Identification

Unequivocal identification of these isomers in a laboratory setting relies on spectroscopic analysis. Each technique provides a unique fingerprint based on the molecule's structure.

¹H NMR Spectroscopy

The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic environment created by the nitro group.

-

4-Methyl-2-nitroquinoline: The potent electron-withdrawing effect of the nitro group at C2 will cause a significant downfield shift (deshielding) of the proton at the adjacent C3 position. Protons on the benzene ring (C5-C8) will be less affected.

-

4-Methyl-8-nitroquinoline: The nitro group at C8 will most significantly deshield the adjacent proton at C7. The peri-proton at C5 will also experience a downfield shift. The proton at C2, being on the pyridine ring and further away, will be less influenced compared to the C3 proton in the other isomer. The methyl group protons at C4 will likely show subtle differences in their chemical shifts between the two isomers.

¹³C NMR Spectroscopy

The carbon spectrum provides complementary information:

-

In 4-Methyl-2-nitroquinoline , the C2 carbon, directly attached to the nitro group, will be significantly deshielded and likely show a reduced intensity due to quadropolar relaxation effects of the nitrogen.

-

In 4-Methyl-8-nitroquinoline , the C8 carbon will be similarly affected. The electronic effects will propagate through the ring system, leading to a unique set of chemical shifts for all 10 carbons, allowing for clear differentiation.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorption bands for the nitro group.

-

Asymmetric NO₂ Stretch: A strong band typically appears in the 1550-1500 cm⁻¹ region.

-

Symmetric NO₂ Stretch: A strong band is expected around 1360-1300 cm⁻¹.

While both isomers will show these peaks, the precise wavenumber can be subtly influenced by the electronic environment. For instance, IR spectra of the related 4-methyl-2-nitroaniline show strong N-O stretching bands at 1524 and 1355 cm⁻¹.[8][9] These values provide a reference for what to expect.

Mass Spectrometry (MS)

-

Molecular Ion Peak: Both isomers will display an identical molecular ion peak (M⁺) at an m/z corresponding to their shared molecular weight of 188.18.[5]

-

Fragmentation Pattern: The key distinction will lie in the fragmentation pattern. The stability of the resulting fragment ions will differ based on the initial position of the nitro group. For example, the loss of NO₂ or other fragmentation pathways may be more or less favorable depending on the isomer, leading to different relative abundances of daughter ions.

Part 4: Synthesis, Reactivity, and Biological Implications

Synthetic Pathways

The synthesis of substituted quinolines often employs classic methods like the Skraup, Doebner-von Miller, or Combes syntheses.[10] The synthesis of a specific nitro-isomer typically involves one of two strategies:

-

Nitration of a Pre-formed Ring: Nitrating 4-methylquinoline would likely produce a mixture of isomers, including the 5-, 6-, and 8-nitro derivatives, which would then require chromatographic separation. Direct nitration at the 2-position is generally not feasible.

-

Ring Construction from a Nitrated Precursor: A more regioselective approach involves starting with a specifically substituted nitroaniline. For example, the synthesis of 4-Methyl-8-nitroquinoline could potentially start from 2-methyl-6-nitroaniline, and the synthesis of 4-Methyl-2-nitroquinoline could be approached using 4-methyl-2-nitroaniline as a starting material in a reaction like the Doebner-von Miller synthesis.[11][12]

Caption: A generalized workflow for regioselective quinoline synthesis.

Chemical Reactivity

The position of the nitro group is the single most important factor governing the reactivity of these isomers.

-

4-Methyl-2-nitroquinoline: The 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr) . The nitro group acts as an excellent leaving group when attacked by nucleophiles, making this isomer a valuable intermediate for synthesizing a wide range of 2-substituted quinolines.

-

4-Methyl-8-nitroquinoline: The nitro group on the benzene ring is much less susceptible to SₙAr. Instead, it strongly deactivates the benzene ring towards electrophilic aromatic substitution . The primary reactive site for this isomer would be the reduction of the nitro group to an amino group, which is a common strategy for creating 8-aminoquinoline derivatives, a class of compounds known for their antimalarial activity.[3]

Biological Activity

The structural and electronic differences are expected to translate into distinct biological profiles. The shape, lipophilicity, and hydrogen bonding potential of each isomer will dictate its interaction with biological targets like enzymes or receptors. Nitroquinolines have been investigated for various therapeutic effects, and their mechanism often involves the reduction of the nitro group to reactive intermediates that can induce oxidative stress or form adducts with cellular macromolecules.[2][4] The different steric and electronic environments of the nitro group in the 2- and 8-positions will affect its reduction potential and, therefore, its mechanism of action and biological efficacy.

Part 5: Experimental Protocol: Isomer Characterization

This protocol outlines a self-validating system for the synthesis and definitive characterization of a nitroquinoline isomer, applicable to either compound.

Objective: To synthesize and confirm the identity and purity of a 4-methyl-nitroquinoline isomer.

Caption: Experimental workflow for synthesis and characterization.

Methodology:

-

Synthesis & Purification:

-

Synthesize the target isomer using an appropriate regioselective method (e.g., Doebner-von Miller reaction).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the crude product.

-

Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Purity and Identity Confirmation:

-

TLC Analysis: Dissolve a small sample of the purified solid in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with the chromatography solvent system. A single spot under UV light confirms the purity.

-

Mass Spectrometry: Prepare a dilute solution of the sample for analysis by GC-MS or LC-MS.

-

Self-Validation: The resulting spectrum must show a molecular ion peak at m/z 188.18, corresponding to the calculated molecular weight of C₁₀H₈N₂O₂.[5]

-

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Self-Validation: The obtained spectra must be consistent with the expected structure. For 4-Methyl-8-nitroquinoline, the proton and carbon signals must match the predicted shifts and coupling patterns for that specific substitution pattern, clearly distinguishing it from the 2-nitro isomer.

-

-

Conclusion

The cases of 4-Methyl-2-nitroquinoline and 4-Methyl-8-nitroquinoline serve as a compelling illustration of how positional isomerism dictates molecular character. The location of the nitro group fundamentally alters the electronic landscape, steric profile, and physicochemical properties of the quinoline core. These differences manifest in distinct spectroscopic fingerprints, divergent chemical reactivities, and, most critically for drug development, potentially unique biological activities and metabolic fates. For researchers in the field, a thorough understanding and definitive characterization of these isomers are not merely academic exercises but essential prerequisites for the rational design of novel therapeutic agents and chemical probes.

References

-

PubChem. (n.d.). 4-Methyl-8-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Joaquim, E., et al. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. ResearchGate. (Simulated reference based on search result context).

-

Journal of Medicinal Chemistry. (n.d.). [Potential of 8-Hydroxy-5-nitroquinoline in targeting specific enzymes]. (Simulated reference based on search result context from [Link]).

-

LookChem. (n.d.). 4-Methyl-8-nitroquinoline. Retrieved from [Link]

-

Manikandan, A., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Retrieved from [Link]

- Cielecka-Piontek, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. (Simulated reference based on search result context).

-

Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methyl-8-nitroquinoline (C10H8N2O2). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (Simulated reference based on search result context).

- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines.

-

EPA. (2025). 4-Methyl-5-nitroisoquinoline Properties. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. (Simulated reference based on search result context).

-

MDPI. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroquinoline 1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 7-Methyl 8-nitroquinoline. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2(1H)-Quinolinone, 4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Methyl-2-nitroaniline 98%.

-

NIST WebBook. (n.d.). 2-Methyl-6-nitroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methyl-8-nitroquinoline | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 2-Methyl-4-nitroquinoline 1-oxide | C10H8N2O3 | CID 78545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. iipseries.org [iipseries.org]

- 11. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note & Protocol: Selective Nitration of 4-Methylquinoline at the C2 Position

Abstract

The selective introduction of a nitro group at the C2 position of the 4-methylquinoline scaffold is a challenging yet crucial transformation for the synthesis of valuable intermediates in pharmaceutical and materials science. Standard electrophilic aromatic substitution methods invariably fail, leading to nitration on the carbocyclic ring. This application note provides a detailed guide for researchers on advanced, field-proven strategies to achieve regioselective C2 nitration. We will explore the mechanistic basis for the observed selectivity, compare different synthetic routes, and provide detailed, step-by-step protocols for the most effective methods, focusing on radical-mediated approaches that overcome the inherent electronic deficiencies of the quinoline core.

Introduction: The Challenge of Quinoline Regioselectivity

Quinoline and its derivatives are privileged heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active compounds. The functionalization of the quinoline ring system is therefore of paramount importance. However, the inherent electronic properties of the fused pyridine-benzene ring system present significant regioselectivity challenges.

Under classical electrophilic nitration conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen acts as a strong base and is readily protonated.[1][2] This protonation forms the quinolinium ion, which severely deactivates the entire heterocyclic system, particularly the pyridine ring, towards electrophilic attack.[1][2] Consequently, the electrophile (NO₂⁺) preferentially attacks the less deactivated benzene ring, yielding a mixture of 5-nitro and 8-nitroquinoline derivatives.[1][3] Direct C2 nitration via this pathway is practically impossible.

To overcome this fundamental reactivity barrier, synthetic strategies must be employed that either reverse the electronic demand of the reactants or activate the C2 position through an alternative mechanism. This guide focuses on such advanced methodologies.

Mechanistic Rationale for C2-Selective Nitration

Achieving C2 functionalization requires circumventing the deactivated nature of the protonated pyridine ring. The most successful strategies rely on radical-based mechanisms, which are less sensitive to the strong deactivating effects of the heterocyclic nitrogen.

The Minisci-Type Radical Reaction

The Minisci reaction is a powerful tool for the alkylation and acylation of electron-deficient N-heterocycles.[4] The general mechanism involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.[4] This addition preferentially occurs at the C2 and C4 positions, which have the lowest unoccupied molecular orbital (LUMO) energies.[4] By analogy, a nitrogen-centered radical source can be used to achieve C-H nitration.

A plausible mechanism for the C2 nitration of 4-methylquinoline using a radical approach is outlined below. A radical initiator generates a nitro radical (•NO₂), which, unlike the nitronium ion (NO₂⁺), can effectively attack the electron-poor quinolinium ring at the C2 position. The resulting radical adduct is then oxidized to the final product, regenerating the aromatic system.

Figure 1: Generalized mechanism for Minisci-type radical nitration at the C2 position.

Comparative Analysis of C2-Nitration Reagents

Several reagent systems have been developed to generate the necessary nitro radical and effect C2 nitration. The choice of reagent depends on substrate compatibility, desired reaction conditions, and scalability.

| Reagent System | Typical Conditions | Yield Range | Advantages | Disadvantages |

| tert-Butyl Nitrite (TBN) | 80-120 °C, often with an oxidant like TEMPO/O₂ | 30-65% | Metal-free, mild radical source.[5][6] | Requires elevated temperatures; potential for side reactions. |

| N-Nitrosaccharin | Mild conditions, may require a co-oxidant. | Moderate | Can be effective for substituted heteroarenes.[7] | Substrate scope can be limited; reagent preparation needed. |

| Metal-Catalyzed Systems | Cu(II), Pd(II) with nitrite salts (e.g., AgNO₂) | Varies | Can offer high selectivity and milder conditions.[8] | Requires transition metal catalyst; potential for metal contamination. |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the C2 nitration of 4-methylquinoline. Researchers should perform all experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Metal-Free Radical Nitration using tert-Butyl Nitrite (TBN)

This protocol is adapted from methodologies developed for the radical nitration of related azaarenes.[5][6] It relies on the thermal decomposition of TBN to generate the requisite nitro radical.

Materials:

-

4-Methylquinoline (1.0 equiv)

-

Trifluoroacetic Acid (TFA, 2.0 equiv)

-

tert-Butyl Nitrite (TBN, 3.0 equiv)

-

1,2-Dichloroethane (DCE) or Acetonitrile (MeCN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methylquinoline (1.0 equiv).

-

Dissolve the substrate in 1,2-dichloroethane (to a concentration of approx. 0.1 M).

-

Add trifluoroacetic acid (2.0 equiv) to the solution to protonate the quinoline. Stir for 5 minutes at room temperature.

-

Add tert-butyl nitrite (3.0 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-nitro-4-methylquinoline product.

Figure 2: Experimental workflow for the radical nitration of 4-methylquinoline.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficient protonation. 2. Reagent decomposition. 3. Reaction temperature too low. | 1. Ensure stoichiometric amount of strong acid (TFA) is used. 2. Use freshly opened or properly stored TBN. 3. Increase temperature incrementally to 100 °C. |

| Formation of undesired isomers | Reaction conditions favoring electrophilic attack (unlikely with this method but possible if acid is absent). | Confirm the presence and stoichiometry of the acid. This ensures the heterocycle is protonated and deactivated to residual electrophiles. |

| Complex mixture of byproducts | Over-reaction or thermal decomposition of starting material or product. | Reduce reaction time and monitor closely. Consider a lower reaction temperature or a different solvent. |

Conclusion

The selective nitration of 4-methylquinoline at the C2 position is a non-trivial synthetic challenge that cannot be accomplished with classical electrophilic methods. Modern organic synthesis, however, provides powerful radical-based solutions to this problem. By employing reagents such as tert-butyl nitrite under acidic conditions, researchers can leverage Minisci-type reactivity to generate a nitro radical that effectively functionalizes the electron-deficient C2 position. The protocols and mechanistic insights provided in this guide offer a robust starting point for scientists and drug development professionals seeking to access this valuable chemical scaffold.

References

-

Nitration of Quinoline 1-Oxide : Mechanism of Regioselectivity. J-Stage. Available at: [Link]

-

Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Royal Society of Chemistry. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

-

Preparation and Properties of Quinoline. LBS PG College. Available at: [Link]

-

Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

-

Optimization of the electrochemical Minisci alkylation of 4- methylquinoline (1a) a. ResearchGate. Available at: [Link]

-

Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Tokyo University of Science. Available at: [Link]

-

Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]

-

The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society (Resumed). Available at: [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]

-

Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction. Macmillan Group, Princeton University. Available at: [Link]

-

A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Royal Society of Chemistry. Available at: [Link]

-

Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. National Institutes of Health. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uop.edu.pk [uop.edu.pk]

- 4. scispace.com [scispace.com]

- 5. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-Methyl-2-nitroquinoline

Introduction: The Unique Reactivity of 4-Methyl-2-nitroquinoline

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds.[1][2] The strategic functionalization of this privileged heterocycle is paramount for tuning biological activity and optimizing pharmacokinetic profiles. 4-Methyl-2-nitroquinoline stands out as a particularly versatile substrate for synthetic elaboration due to its distinct electronic architecture.

The quinoline ring system is inherently electron-deficient, particularly within the pyridine ring, making it susceptible to nucleophilic attack at the C2 and C4 positions.[3] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C2 position. This group serves two critical roles in nucleophilic substitution reactions:

-

As a potent activating group: It significantly lowers the electron density of the heterocyclic ring, making it highly electrophilic and priming it for attack by nucleophiles. This activation facilitates the substitution of other atoms, most notably hydrogen, in a process known as Vicarious Nucleophilic Substitution (VNS).[4][5]

-

As a viable leaving group: The nitro group can itself be displaced by a strong nucleophile in a classical Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[6][7] For 2-nitroquinoline, the displacement of the "highly labile nitro group" at the C2 position can occur more readily than VNS at other sites.[3]

This guide provides a comprehensive overview of these two major reaction pathways, offering detailed mechanistic insights and practical, field-tested protocols for the synthetic manipulation of 4-Methyl-2-nitroquinoline.

Part 1: The Nitro Group as an Activating Moiety: Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful C-H functionalization reaction that avoids the need for a pre-installed leaving group like a halogen.[8] In this reaction, the nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, followed by a base-induced elimination to restore aromaticity.

Causality of the VNS Mechanism

The reaction is initiated by the attack of a carbanion, which bears a leaving group (Y), onto an electron-deficient carbon of the quinoline ring (typically C3, ortho to the activating nitro group). This forms a negatively charged intermediate known as a σH-adduct, or Meisenheimer complex.[4] A base then removes the proton from the attacked carbon, and subsequent elimination of the leaving group (HY) from the carbanion moiety restores the aromatic system, resulting in the net substitution of a hydrogen atom.[8]

Figure 1: Generalized workflow for the Vicarious Nucleophilic Substitution (VNS) reaction.

Protocol 1: VNS Amination of 4-Methyl-2-nitroquinoline

This protocol is adapted from established procedures for the amination of nitroquinolines.[3][9] It describes the introduction of an amino group at the C3 position.

Materials:

-

4-Methyl-2-nitroquinoline

-

4-Amino-1,2,4-triazole (ATA)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 4-Methyl-2-nitroquinoline (1.0 eq).

-

Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per mmol of substrate).

-

Add 4-Amino-1,2,4-triazole (2.0 eq) to the solution and stir.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add potassium tert-butoxide (3.0 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture will typically develop a deep color.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water (approx. 50 mL per mmol of substrate).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-methyl-2-nitroquinoline.

Part 2: The Nitro Group as a Leaving Group: SNAr Displacement

In this pathway, the C2 position, made highly electrophilic by the attached nitro group and the ring nitrogen, is directly attacked by a nucleophile. The nitro group itself is then expelled, leading to a 2-substituted-4-methylquinoline. This addition-elimination mechanism is a cornerstone of aromatic chemistry.[7][10]

Causality of the SNAr Mechanism

The reaction proceeds in two key steps. First, the nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[10] The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen. In the second, typically rapid step, the leaving group (nitrite, NO₂⁻) is eliminated, restoring the aromatic system and yielding the final product. The initial addition of the nucleophile is generally the rate-limiting step.[6]

Figure 2: Generalized workflow for the SNAr displacement of the nitro group.

Protocol 2: SNAr with Alkoxide Nucleophiles (O-Arylation)

This protocol describes the synthesis of 2-alkoxy-4-methylquinolines, adapting established methods for SNAr on related chloroquinolines and other activated nitroarenes.[11][12] Alkoxides are excellent nucleophiles for this transformation.[13]

Materials:

-

4-Methyl-2-nitroquinoline

-

Corresponding alcohol (e.g., ethanol, methanol, benzyl alcohol)

-

Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In Situ Alkoxide Generation: To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol (3.0-5.0 eq) and anhydrous THF or DMF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the strong base (e.g., NaH, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved if using NaH. Ensure adequate ventilation.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Substitution Reaction: In a separate flask, dissolve 4-Methyl-2-nitroquinoline (1.0 eq) in a minimum amount of the same anhydrous solvent.

-

Add the substrate solution dropwise to the prepared alkoxide solution at room temperature.

-

Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the alkoxide.

-

Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: SNAr with Thiol Nucleophiles (S-Arylation)

This protocol outlines the synthesis of 2-(alkylthio)-4-methylquinolines. Thiolates are highly potent nucleophiles and generally react efficiently.[14]

Materials:

-

4-Methyl-2-nitroquinoline

-

Thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

-

Anhydrous solvent (e.g., DMF, Acetonitrile (MeCN))

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-Methyl-2-nitroquinoline (1.0 eq), the thiol nucleophile (1.2 eq), and the base (K₂CO₃, 2.0 eq).

-

Add the anhydrous solvent (DMF or MeCN).

-

Heat the reaction mixture to 80-100 °C and monitor progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with dichloromethane (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions

| Reaction Type | Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Key Considerations |

| VNS | Amines (e.g., ATA) | t-BuOK | DMSO | 0 → RT | Requires a nucleophile with an attached leaving group.[8] |

| S | Alkoxides | NaH, t-BuOK | THF, DMF | 60 - 80 | Requires anhydrous conditions for in situ alkoxide generation. |

| S | Thiols | K₂CO₃, NaH | DMF, MeCN | 80 - 100 | Thiols are strong nucleophiles; reactions are often efficient.[14] |

| S | Amines | K₂CO₃, Et₃N | DMF, NMP | 100 - 150 | Higher temperatures may be required for less nucleophilic amines. |

Applications in Drug Development and Materials Science

The ability to readily functionalize the 4-methylquinoline core at the C2 and C3 positions opens a gateway to novel molecular entities with significant potential. Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[15][16] The introduction of diverse amino, alkoxy, and thioether moieties via the protocols described herein allows for extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Troubleshooting

-

Safety: Nitroaromatic compounds can be energetic and should be handled with care. Reactions involving sodium hydride are hazardous due to the evolution of flammable hydrogen gas and must be performed under an inert atmosphere with proper quenching procedures. Always consult the Safety Data Sheet (SDS) for all reagents.

-

Troubleshooting:

-

No Reaction: If no reaction is observed, confirm the activity of the base (especially NaH and t-BuOK). For S

NAr, consider a more polar aprotic solvent (e.g., switching from THF to DMF or NMP) or increasing the reaction temperature. -

Multiple Products: In VNS reactions, regioselectivity can be an issue. Careful control of temperature and stoichiometry is crucial. For S

NAr, side reactions may occur if the nucleophile or product is unstable under the reaction conditions. -

Low Yield: Ensure anhydrous conditions, as water can quench the base and nucleophile. Purification by column chromatography is often essential to remove baseline impurities and unreacted starting material.

-

References

-

Szpakiewicz, M., & Grzegożek, M. (2012). C-H Amination of Nitro Aza-Heterocyclic Compounds by Vicarious Nucleophilic Substitution. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Szpakiewicz, M., & Grzegożek, M. (2010). Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole. Canadian Journal of Chemistry. Available at: [Link]

-